molecular formula C16H25NO3S B272399 Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether

Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether

カタログ番号 B272399
分子量: 311.4 g/mol
InChIキー: SNAMDACVPABQEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and psoriatic arthritis. It works by selectively targeting and inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathway of certain cytokines that contribute to inflammation.

作用機序

Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether works by selectively targeting and inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathway of certain cytokines that contribute to inflammation. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and helps to alleviate symptoms of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and improve symptoms of psoriasis and psoriatic arthritis in preclinical models. It has also been found to have a favorable safety profile, with no significant adverse effects observed in clinical trials.

実験室実験の利点と制限

One advantage of Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that it may not be effective for all autoimmune diseases, as the signaling pathways involved in different diseases can vary.

将来の方向性

There are several potential future directions for research on Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether. One area of interest is its potential as a treatment for other autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of focus is the development of combination therapies that target multiple cytokine signaling pathways to achieve more effective and durable responses. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.

合成法

The synthesis of Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves several steps, starting with the reaction of 5-methyl-2-nitrophenol with butyl lithium to form the corresponding lithium salt. This is followed by the addition of 1-piperidinesulfonyl chloride to form the desired intermediate, which is then treated with sodium hydride and butyl iodide to yield the final product.

科学的研究の応用

Butyl 5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for autoimmune diseases. In preclinical models, it has been shown to effectively reduce inflammation and improve symptoms of psoriasis and psoriatic arthritis.

特性

分子式

C16H25NO3S

分子量

311.4 g/mol

IUPAC名

1-(2-butoxy-4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-3-4-12-20-15-13-14(2)8-9-16(15)21(18,19)17-10-6-5-7-11-17/h8-9,13H,3-7,10-12H2,1-2H3

InChIキー

SNAMDACVPABQEF-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2

正規SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。